molecular formula C25H24ClFN2 B4943120 1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride

1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride

Cat. No.: B4943120
M. Wt: 406.9 g/mol
InChI Key: VASKVOFZIAZHSF-UHFFFAOYSA-N
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Description

1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride typically involves the following steps:

    Starting Materials: Anthracene, 2-fluorobenzyl chloride, and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The anthracene moiety may intercalate with DNA, while the piperazine ring may interact with protein targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Anthracen-9-ylmethyl)piperazine
  • 4-(2-Fluorophenyl)piperazine
  • 1-(Anthracen-9-ylmethyl)-4-phenylpiperazine

Uniqueness

1-(Anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride is unique due to the presence of both the anthracene and 2-fluorophenyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-(2-fluorophenyl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2.ClH/c26-24-11-5-6-12-25(24)28-15-13-27(14-16-28)18-23-21-9-3-1-7-19(21)17-20-8-2-4-10-22(20)23;/h1-12,17H,13-16,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASKVOFZIAZHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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